N-cycloheptyl-2-methoxyacetamide
Description
N-Cycloheptyl-2-methoxyacetamide is a synthetic acetamide derivative characterized by a cycloheptyl group attached to the nitrogen atom and a methoxy substituent at the α-carbon of the acetamide backbone. These compounds are typically synthesized via condensation reactions between substituted amines and acylating agents (e.g., acetic anhydride or chloroacetyl chloride) under controlled conditions .
Properties
IUPAC Name |
N-cycloheptyl-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-13-8-10(12)11-9-6-4-2-3-5-7-9/h9H,2-8H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMQOMCNHDSGEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1CCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659758 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-2-methoxyacetamide typically involves the reaction of cycloheptylamine with methoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-cycloheptyl-2-methoxyacetamide can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, converting the amide group to an amine.
Substitution: The methoxy group in this compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, strong bases like sodium hydride, aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-cycloheptyl-2-methoxyacetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a ligand in receptor binding studies.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-cycloheptyl-2-methoxyacetamide to structurally or functionally related acetamide derivatives, based on evidence from synthesis, applications, and pharmacological data.
Structural and Functional Insights
Cyclic vs. Aromatic Substituents Cycloheptyl vs. Bicyclic Groups: The cycloheptyl group in this compound likely increases steric bulk and lipophilicity compared to the bicyclo[2.2.1]heptane system in . This may reduce solubility but improve blood-brain barrier penetration for CNS-targeted applications . Methoxy Positioning: The α-methoxy group in the target compound contrasts with para-methoxy substituents in .
Pharmacological Activity
- Anti-inflammatory acetamides (e.g., ) rely on bulky N-substituents (e.g., bicyclic systems) for COX-2 inhibition. The cycloheptyl group in the target compound may mimic this steric effect but requires validation .
- Herbicidal acetamides (e.g., metolachlor) prioritize chloro and methoxy groups for target specificity. The absence of chlorine in this compound likely eliminates herbicidal activity .
Synthetic Utility
- Nitro-substituted acetamides () serve as intermediates for heterocycle synthesis. The methoxy group in the target compound could facilitate similar reactivity in nucleophilic substitutions or cyclizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
